molecular formula C23H23ClN2O2 B10835024 5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole

5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole

Cat. No.: B10835024
M. Wt: 394.9 g/mol
InChI Key: XRZGTQYRLUSRHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PMID27788040-Compound-6b involves a multi-step process. The synthetic route typically includes the following steps:

In industrial production, the synthesis of PMID27788040-Compound-6b is optimized for large-scale manufacturing. This involves scaling up the reaction conditions, optimizing the use of solvents and catalysts, and implementing efficient purification methods to ensure high yield and purity .

Chemical Reactions Analysis

PMID27788040-Compound-6b undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another functional group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PMID27788040-Compound-6b has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential to inhibit ferrous ion transport, making it useful in research related to metal ion transport and homeostasis.

    Medicine: It has shown potential as a therapeutic agent for conditions related to metal ion transport disorders. .

Mechanism of Action

The mechanism of action of PMID27788040-Compound-6b involves the inhibition of ferrous ion transport via the divalent metal transporter 1 (DMT1; SLC11A2). This transporter is responsible for the uptake of ferrous ions into cells. By inhibiting this transporter, the compound effectively reduces the intracellular levels of ferrous ions, which can have various biological effects .

Comparison with Similar Compounds

PMID27788040-Compound-6b can be compared with other similar compounds, such as:

The uniqueness of PMID27788040-Compound-6b lies in its specific inhibition of the divalent metal transporter 1, making it a valuable tool for studying metal ion transport and its related biological processes.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole

InChI

InChI=1S/C23H23ClN2O2/c1-27-19-6-7-20-21(14-19)23(26-11-10-25-22(20)26,15-16-8-12-28-13-9-16)17-2-4-18(24)5-3-17/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3

InChI Key

XRZGTQYRLUSRHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC=CN3C2(CC4CCOCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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